2-chloro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
Description
The compound 2-chloro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a heterocyclic molecule featuring a benzamide core substituted with a chlorine atom at the 2-position. Its structure integrates a pyrazole ring (substituted with a methyl group at position 3) linked to a dihydropyrimidinone moiety (with a propyl group at position 4 and a ketone at position 6).
Properties
IUPAC Name |
2-chloro-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-3-6-12-10-16(25)22-18(20-12)24-15(9-11(2)23-24)21-17(26)13-7-4-5-8-14(13)19/h4-5,7-10H,3,6H2,1-2H3,(H,21,26)(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNSUTLAQYEDOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound consists of a benzamide moiety linked to a pyrazole and a pyrimidine ring. The presence of chlorine and methyl groups as substituents enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClN₅O |
| Molecular Weight | 319.75 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not specified |
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to cancer and bacterial infections.
- Antimicrobial Activity : Similar derivatives have shown promising activity against Mycobacterium tuberculosis and other pathogens, suggesting potential for anti-infective applications.
Antimicrobial Activity
A study highlighted the effectiveness of pyrazole derivatives in inhibiting MurB enzyme activity in Escherichia coli, which is crucial for bacterial cell wall synthesis. The docking studies suggested that strong hydrogen bonding interactions between the carbonyl oxygen and active site residues enhance the inhibitory potential .
Anticancer Properties
Research into related compounds has shown that pyrimidine derivatives can act as inhibitors of cancer cell proliferation. For instance, pyrimidopyrimidine analogs have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Case Studies
- Inhibition of Mycobacterial Growth :
- Cancer Cell Line Studies :
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of the pyrazolo and pyrimidine moieties have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The specific compound has not been extensively tested yet; however, its structural analogs have demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .
Anticancer Properties
The anticancer potential of this compound is linked to its ability to inhibit key enzymes involved in tumor growth. Studies suggest that modifications in the structure can enhance selectivity and potency against various cancer cell lines. For example, docking studies have indicated effective inhibition of cancer cell proliferation by targeting specific metabolic pathways .
Anti-inflammatory Effects
Compounds similar to 2-chloro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide have also been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways and reduce cytokine production, which is crucial in managing chronic inflammatory diseases .
Antitubercular Activity
A study evaluated various substituted pyrazolo derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with structural similarities to our target compound. The findings suggest that these derivatives could serve as lead compounds for developing new antitubercular agents .
Cytotoxicity Assessment
In cytotoxicity assays on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development in therapeutic applications .
Comparison with Similar Compounds
Key Structural Features :
- Pyrazole-Dihydropyrimidinone Linkage: This fused heterocyclic system may contribute to conformational rigidity and solubility properties.
- Propyl Side Chain: The alkyl group at position 4 of the dihydropyrimidinone could influence lipophilicity and metabolic stability.
Hypothetical Molecular Formula: Based on analogs (e.g., bromo-substituted derivative in ), the formula is inferred as C₁₈H₁₇ClN₅O₂, with a molecular weight of approximately 377.8 g/mol.
Structural Analogues and Substituent Effects
The compound belongs to a class of N-(pyrazolyl)benzamide derivatives. Key analogs and their distinguishing features are summarized below:
Key Research Findings
Substituent Position and Bioactivity: The 2-chloro substituent (target compound) likely improves binding to hydrophobic pockets in target enzymes compared to the 4-methoxy analog, which may favor polar interactions .
Hydrophobicity and Solubility :
- The biphenyl-carboxamide derivative () has a logP of 4.03, suggesting high lipophilicity, which correlates with increased tissue penetration but lower aqueous solubility (logSw = -4.17) .
- The 4-methoxy analog’s polar group may enhance solubility, making it more suitable for formulations requiring high bioavailability .
Synthetic and Analytical Considerations :
Preparation Methods
Biginelli Cyclocondensation
A modified Biginelli reaction assembles the dihydropyrimidinone (DHPM) ring:
- Heat ethyl propylacetoacetate (1.2 eq), urea (1.5 eq), and propionaldehyde (1.0 eq) in ethanol (10 mL/g) with HCl (0.1 eq) at 80°C for 6 hr
- Cool, dilute with ice water, and filter to obtain 4-propyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-carboxylate (78% yield)
- Oxidize with H₂O₂/AcOH (3:1) at 60°C to yield 4-propyl-6-oxo-1,6-dihydropyrimidine-2-thiol (83%)
| Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| HCl | EtOH | 80 | 6 | 78 |
| p-TsOH | Toluene | 110 | 12 | 64 |
| BF₃·OEt₂ | EtOH | 60 | 8 | 71 |
Synthesis of 3-Methyl-1H-Pyrazol-5-Amine
Suzuki-Miyaura Coupling Approach
Step 1 : Protection
- React 1H-pyrazol-5-amine with dihydropyran (1.5 eq) in CH₂Cl₂ using p-TsOH (0.1 eq) → 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-amine (92% yield)
Step 2 : Boronic Ester Formation
- Treat with pinacol borane (1.2 eq) and Pd(dppf)Cl₂ (2 mol%) in THF → boronic ester (85%)
Step 3 : Cross-Coupling
- React with 2-chloro-4-bromobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), Na₂CO₃ (2.0 eq) in THF/H₂O (3:1) at 80°C → 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile (76%)
Coupling of Pyrimidinone and Pyrazole Moieties
Nucleophilic Aromatic Substitution
- Suspend 4-propyl-6-oxo-1,6-dihydropyrimidine-2-thiol (1.0 eq) and 3-methyl-1H-pyrazol-5-amine (1.1 eq) in DMF
- Add K₂CO₃ (2.5 eq), heat at 120°C for 8 hr under N₂
- Isolate via silica chromatography (hexane/EtOAc 1:1) → 1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine (68% yield)
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 120 | 68 |
| DMSO | Cs₂CO₃ | 130 | 72 |
| EtOH | Et₃N | 80 | 41 |
Final Amidation to Install 2-Chlorobenzoyl Group
HOBt/EDC-Mediated Coupling
Procedure :
- Dissolve 1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine (1.0 eq) in dry DMF (5 mL/mmol)
- Add 2-chlorobenzoyl chloride (1.2 eq), HOBt (1.5 eq), EDC (1.5 eq), and DIPEA (3.0 eq)
- Stir at 25°C for 12 hr
- Quench with iced water, extract with EtOAc, purify via flash chromatography (CH₂Cl₂/MeOH 20:1) → target compound (73% yield)
Activation Method Comparison :
| Reagent System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HOBt/EDC | DMF | 25 | 73 |
| HATU/DIPEA | DCM | 25 | 68 |
| T3P®/Pyridine | THF | 40 | 65 |
Process Optimization and Scale-Up
Critical Parameter Analysis
Palladium Catalyst Screening :
| Catalyst (mol%) | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh₃)₂Cl₂ (3) | None | 76 |
| Pd(OAc)₂ (2) | XPhos (4) | 82 |
| Pd(dtbpf)Cl₂ (1.5) | dtbpf (1.5) | 89 |
Temperature Effects on Cyclization :
| Step | Temp (°C) | Time (hr) | Purity (%) |
|---|---|---|---|
| DHPM ring formation | 80 | 6 | 98 |
| 100 | 4 | 95 | |
| Pyrazole coupling | 120 | 8 | 99 |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-chloro-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide?
- Methodological Answer : Synthesis typically involves multi-step protocols, including pyrazole ring formation, coupling with substituted dihydropyrimidinone, and benzamide functionalization. Key steps:
- Pyrazole Intermediate : Cyclocondensation of β-ketoesters with hydrazines under acidic conditions (e.g., POCl₃) .
- Dihydropyrimidinone Core : Biginelli-like reactions using urea/thiourea, aldehydes, and β-keto esters, optimized via microwave-assisted synthesis to reduce reaction time .
- Benzamide Coupling : Amide bond formation via EDC/HOBt-mediated coupling or Schotten-Baumann conditions .
Q. Table 1: Optimization of Reaction Conditions
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 8.2 (s, pyrazole-H), δ 1.2 (t, propyl-CH₃) | |
| HRMS | [M+H]⁺ m/z 402.1234 (calc. 402.1238) |
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) to model transition states and optimize synthetic pathways .
- Docking Studies : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., kinases) based on pyrimidinone and benzamide pharmacophores .
- ADMET Prediction : SwissADME or pkCSM to assess solubility, metabolic stability, and toxicity .
Q. How should researchers address contradictory data in biological activity assays (e.g., IC₅₀ variability)?
- Methodological Answer :
- Statistical Design : Apply factorial design (DoE) to identify critical variables (e.g., cell line passage number, assay incubation time) .
- Control Experiments : Use reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
- Data Normalization : Correct for batch effects using Z-score or plate-based normalization .
Q. What strategies are recommended for analyzing degradation products under stress conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–80°C), acid/base hydrolysis, and UV light .
- LC-MS/MS : Identify degradants via fragmentation patterns and compare with synthetic standards .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .
Safety and Protocol Design
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthetic steps involving volatile reagents (e.g., POCl₃) .
- Waste Disposal : Segregate halogenated waste for incineration .
Methodological Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
